Product packaging for 6-(Trifluoromethyl)morpholin-3-one(Cat. No.:CAS No. 1354953-95-9)

6-(Trifluoromethyl)morpholin-3-one

Cat. No.: B1651887
CAS No.: 1354953-95-9
M. Wt: 169.10
InChI Key: BVPPCXSJQGFORO-UHFFFAOYSA-N
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Description

Contextual Significance of Morpholin-3-one (B89469) Scaffolds in Modern Organic Synthesis

The morpholine (B109124) and morpholin-3-one ring systems are considered privileged scaffolds in medicinal chemistry and organic synthesis. researchgate.netjchemrev.com Their inherent structural features, including the presence of both an ether and an amide or lactam functionality, provide a unique combination of hydrogen bond donating and accepting capabilities, as well as a defined three-dimensional shape. This makes them valuable components in the design of biologically active molecules. jchemrev.com

Morpholin-3-one derivatives have been investigated for a range of biological activities and are recognized as important building blocks for more complex molecular structures. researchgate.netijprs.com For instance, they have been utilized as key intermediates in the synthesis of potent drugs, such as the antiemetic agent Aprepitant. researchgate.net The development of novel synthetic methodologies to access diverse morpholin-3-one derivatives remains an active area of research, with a focus on creating libraries of compounds for drug discovery programs. ijprs.comnih.govnih.gov

Strategic Integration and Impact of Trifluoromethyl Moieties in Heterocyclic Systems

The introduction of a trifluoromethyl (CF3) group into a heterocyclic system is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. rsc.orgmdpi.com The CF3 group is highly electronegative and lipophilic, and its incorporation can significantly influence a compound's metabolic stability, binding affinity to biological targets, and membrane permeability. mdpi.comnih.govwikipedia.org

The strong carbon-fluorine bond in the CF3 group enhances metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.comwikipedia.org This increased stability can lead to improved pharmacokinetic profiles of drug candidates. Furthermore, the steric and electronic effects of the CF3 group can alter the conformation of a molecule, leading to enhanced or more selective interactions with protein binding sites. rsc.orgwikipedia.org The use of trifluoromethylated building blocks is a common and effective strategy for the synthesis of complex trifluoromethyl-containing heterocyclic compounds. rsc.orgrsc.org

Research Trajectories and Academic Relevance of 6-(Trifluoromethyl)morpholin-3-one

The specific compound, this compound, represents a confluence of the advantageous properties of both the morpholin-3-one scaffold and the trifluoromethyl group. Its study is driven by the potential to create novel chemical entities with tailored biological activities. Research into this and structurally related compounds, such as 2- and 3-trifluoromethylmorpholines, highlights the interest in developing scalable synthetic routes to these valuable building blocks for drug discovery. researchgate.net

The academic relevance of this compound and its analogs lies in their potential application in the development of new therapeutic agents and the exploration of fundamental structure-activity relationships. The synthesis and characterization of such molecules contribute to the broader understanding of how fluorine substitution impacts the properties of heterocyclic systems. While specific research findings on this compound are not extensively detailed in publicly available literature, its constituent parts suggest a strong rationale for its investigation in medicinal and organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6F3NO2 B1651887 6-(Trifluoromethyl)morpholin-3-one CAS No. 1354953-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6F3NO2/c6-5(7,8)3-1-9-4(10)2-11-3/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPPCXSJQGFORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291082
Record name 3-Morpholinone, 6-(trifluoromethyl)-
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Molecular Weight

169.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354953-95-9
Record name 3-Morpholinone, 6-(trifluoromethyl)-
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Record name 3-Morpholinone, 6-(trifluoromethyl)-
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Record name 6-(trifluoromethyl)morpholin-3-one
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Advanced Synthetic Methodologies for 6 Trifluoromethyl Morpholin 3 One

Foundational Approaches to Morpholin-3-one (B89469) Ring Construction

The formation of the morpholin-3-one ring is a critical step in the synthesis of 6-(trifluoromethyl)morpholin-3-one. Several classical and modern synthetic methods have been developed to construct this heterocyclic framework. These strategies include intermolecular cyclization, ring-expansion techniques, multicomponent reactions, and controlled oxidation of morpholine (B109124) derivatives. thieme-connect.comresearchgate.net

Intermolecular Cyclization Strategies

Intermolecular cyclization is a widely employed and classical method for the synthesis of morpholin-3-ones. thieme-connect.com This approach typically involves the reaction of a bifunctional precursor, such as a substituted 2-aminoethanol, with a reagent that provides the remaining atoms of the heterocyclic ring.

A common and effective strategy is the reaction of N-substituted 2-aminoethanols with chloroacetyl chloride or its esters. thieme-connect.com For instance, the parent morpholin-3-one can be synthesized by reacting 2-aminoethanol with ethyl 2-chloroacetate. thieme-connect.com This reaction is often performed as a one-pot synthesis by heating the reactants in the presence of a base. thieme-connect.com The choice of the N-substituent on the aminoethanol can be varied, allowing for the introduction of diverse functionalities. thieme-connect.com

Another variation of this intermolecular approach involves the cyclization of N-substituted 2-aminoethanol with an α-bromo-substituted acid chloride. This allows for the synthesis of morpholin-3-ones with substituents at the 2-position. thieme-connect.com

Table 1: Examples of Intermolecular Cyclization for Morpholin-3-one Synthesis

Starting Materials Reagents and Conditions Product Yield (%) Reference
2-Aminoethanol, Ethyl chloroacetate Base, heat Morpholin-3-one Not specified thieme-connect.com
N-substituted 2-aminoethanol, Chloroacetyl chloride Not specified N-substituted morpholin-3-one Not specified thieme-connect.com
N-substituted ethanolamine, α-Bromo acid chloride Not specified 2,4-Disubstituted morpholin-3-one Not specified thieme-connect.com
Monoethanolamine, Ethyl chloroacetate Sodium alcoholate, Isopropanol, 50-80 °C 3-Morpholinone >60 google.com

This table is interactive. Click on the headers to sort the data.

Ring-Expansion Techniques for Morpholin-3-one Frameworks

Ring-expansion reactions offer an alternative and often elegant route to the morpholin-3-one scaffold, starting from smaller heterocyclic precursors. While less common than cyclization strategies, these methods can provide access to unique substitution patterns.

One documented example involves the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions. This reaction not only yields the expected substitution product but also a significant amount of the ring-expanded product, a 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.org This transformation proceeds through a neighboring group participation mechanism, involving an intermediate aziridinium (B1262131) cation. rsc.org Although this specific example leads to a seven-membered ring, the underlying principle of ring expansion via reactive intermediates could be adapted for the synthesis of morpholin-3-ones from smaller rings like azetidines or oxazolidines. For instance, the synthesis of substituted morpholines has been achieved through the ring opening of 2-tosyl-1,2-oxazetidine. acs.org

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more starting materials combine in a single synthetic operation to form a complex product, represent a highly efficient approach to heterocyclic synthesis. nih.govorganic-chemistry.org While specific MCRs for the direct synthesis of the parent morpholin-3-one are not extensively documented, the principles of MCRs can be applied to construct precursors that can then be cyclized to the desired heterocycle.

For example, the Strecker reaction, a three-component reaction between an amine, a carbonyl compound, and a cyanide source, can be used to generate α-amino nitriles. nih.gov These intermediates could potentially be elaborated into morpholin-3-one derivatives. Similarly, the Ugi four-component reaction, which combines a carbonyl compound, an amine, an isocyanide, and a carboxylic acid, offers a powerful tool for generating diverse scaffolds that could serve as precursors to morpholin-3-ones. nih.gov The development of a specific MCR for the direct synthesis of the this compound scaffold remains an active area of research.

Controlled Oxidation Protocols for Morpholine Derivatives

The oxidation of a pre-existing morpholine ring is another classical strategy to access morpholin-3-ones. thieme-connect.comresearchgate.net This approach is contingent on the availability of the corresponding morpholine precursor. The challenge lies in achieving selective oxidation at the desired carbon atom adjacent to the nitrogen without over-oxidation or cleavage of the ring.

While specific reagents and conditions for the direct oxidation of morpholine to morpholin-3-one are not extensively detailed in recent literature, various oxidizing agents are known to convert amines to amides. researchgate.net The development of chemoselective and regioselective oxidation methods would provide a valuable synthetic route to morpholin-3-ones from readily available morpholine starting materials.

Methodologies for Introducing the Trifluoromethyl Group into the Morpholin-3-one System

The introduction of a trifluoromethyl (CF3) group can dramatically alter the biological properties of a molecule. tcichemicals.com For the synthesis of this compound, the CF3 group can be introduced either by using a trifluoromethyl-containing building block in the ring-forming reaction or by direct trifluoromethylation of a pre-formed morpholin-3-one ring. This section focuses on the latter approach.

Direct Trifluoromethylation Methods

Direct trifluoromethylation involves the introduction of a CF3 group onto a substrate in a single step. These methods can be broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylation. tcichemicals.comnih.gov

Electrophilic Trifluoromethylation:

Electrophilic trifluoromethylating reagents deliver a "CF3+" equivalent to a nucleophilic substrate. conicet.gov.arbeilstein-journals.orgnih.gov These reagents have gained significant popularity due to their commercial availability and broad substrate scope. nih.gov Prominent examples include hypervalent iodine reagents such as Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) and sulfonium (B1226848) salts like Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts). conicet.gov.arbeilstein-journals.orgnih.gov

For the synthesis of this compound, an enolate of the morpholin-3-one could be generated and then reacted with an electrophilic trifluoromethylating agent. The regioselectivity of this reaction would be crucial to ensure trifluoromethylation at the C6 position.

Table 2: Common Electrophilic Trifluoromethylating Reagents

Reagent Name Chemical Structure/Formula Typical Substrates Reference
Togni's Reagent I 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one Thiols, alcohols, phosphines, heteroarenes tcichemicals.comconicet.gov.ar
Umemoto's Reagent S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate Wide range of nucleophiles nih.gov
Yagupolskii's Reagent Diaryl(trifluoromethyl)sulfonium salts Thiophenolates beilstein-journals.orgnih.gov
Shibata's Reagent Trifluoromethylsulfoximine salts Carbonyl compounds conicet.gov.arbeilstein-journals.org

This table is interactive. Click on the headers to sort the data.

Nucleophilic Trifluoromethylation:

Nucleophilic trifluoromethylating reagents deliver a "CF3-" equivalent to an electrophilic substrate. tcichemicals.comacs.org The most well-known reagent in this class is the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3). tcichemicals.comresearchgate.net This reagent, upon activation with a fluoride (B91410) source, generates the trifluoromethyl anion, which can then add to carbonyls and other electrophiles. tcichemicals.comacs.org

In the context of synthesizing this compound, a strategy could involve the synthesis of a morpholin-3-one precursor with an electrophilic center at the C6 position, which could then be targeted by a nucleophilic trifluoromethylating reagent.

Table 3: Common Nucleophilic Trifluoromethylating Reagents

Reagent Name Chemical Structure/Formula Activating Agent Typical Substrates Reference
Ruppert-Prakash Reagent (Trifluoromethyl)trimethylsilane (TMSCF3) Fluoride source (e.g., TBAF) Carbonyl compounds tcichemicals.comresearchgate.net
Fluoroform-derived reagents Adducts of fluoroform (HCF3) and DMF or N-formylmorpholine Strong base Non-enolizable carbonyl compounds acs.orgorganic-chemistry.org

This table is interactive. Click on the headers to sort the data.

Synthesis via Pre-functionalized Trifluoromethylated Building Blocks

An alternative and often highly efficient strategy for constructing this compound involves the use of building blocks that already contain the trifluoromethyl group. rsc.org This approach avoids the often harsh conditions required for direct trifluoromethylation of a complex heterocyclic system.

A plausible synthetic route would involve the reaction of a chiral trifluoromethylated amino alcohol with a suitable two-carbon electrophile. For example, a compound like (R)- or (S)-3-amino-1,1,1-trifluoropropan-2-ol could be reacted with an activated acetic acid derivative, such as chloroacetyl chloride or bromoacetyl bromide, followed by intramolecular cyclization to yield the desired morpholin-3-one. This strategy offers excellent control over the stereochemistry at the 6-position.

Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of enantioselective methods for the synthesis of this compound is of high importance.

Asymmetric Organocatalytic Approaches

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, often utilizing small, chiral organic molecules as catalysts. youtube.comyoutube.com While a specific organocatalytic method for this compound has not been detailed in the literature, related transformations provide a blueprint for potential strategies.

One potential approach could involve the enantioselective α-trifluoromethylation of a morpholin-3-one precursor. nih.gov This could be achieved through the merger of enamine catalysis and photoredox catalysis. In this scenario, a chiral secondary amine catalyst, such as a derivative of proline or an imidazolidinone, would react with the morpholin-3-one to form a chiral enamine. nih.gov This enamine would then react with a trifluoromethyl radical, generated via a photoredox cycle, to afford the trifluoromethylated product with high enantioselectivity.

Another strategy could involve a catalytic asymmetric Michael addition of a nucleophile to a β-trifluoromethylated α,β-unsaturated morpholinone precursor, catalyzed by a chiral organocatalyst. rsc.org Subsequent transformations could then lead to the desired this compound. The development of biocatalytic routes, for instance using imine reductases (IREDs), has also shown great promise for the synthesis of chiral trifluoromethylated morpholines and could be adapted for this target. digitellinc.com

Chiral Transition-Metal Catalysis for Stereocontrol

The development of chiral transition-metal catalysts has revolutionized asymmetric synthesis, enabling the production of single-enantiomer compounds with high efficiency and selectivity. For the synthesis of chiral morpholines and their derivatives, several powerful strategies have emerged.

One notable approach involves the asymmetric hydrogenation of unsaturated precursors. For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines has been achieved with excellent enantioselectivity (up to 99% enantiomeric excess) using a rhodium complex bearing a large-bite-angle bisphosphine ligand, (R,R,R)-SKP. While this specific example focuses on 2-substituted morpholines, the principle of using a chiral transition-metal catalyst to control the stereochemistry during the reduction of a double bond within the morpholine ring system is a highly relevant and adaptable strategy for producing chiral this compound. The key would be the synthesis of a suitable dehydromorpholin-3-one precursor containing the trifluoromethyl group.

Another powerful strategy is the tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. This one-pot reaction, utilizing a titanium catalyst for the initial hydroamination to form a cyclic imine, followed by an asymmetric transfer hydrogenation with a Noyori-type ruthenium catalyst, has been shown to produce 3-substituted morpholines in high yields and with excellent enantiomeric excesses (>95% ee). This method is scalable and tolerates a wide range of functional groups, suggesting its potential applicability to the synthesis of chiral this compound from an appropriately designed trifluoromethyl-containing aminoalkyne.

The following table summarizes representative transition-metal catalyzed methods applicable to the synthesis of chiral morpholine derivatives:

Catalytic SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)
Rhodium / (R,R,R)-SKP bisphosphine ligand2-Substituted dehydromorpholines2-Substituted morpholinesUp to 99%
Titanium catalyst / Ruthenium (Noyori-type) catalystAminoalkynes3-Substituted morpholines>95%

Diastereoselective Synthesis Strategies

Diastereoselective synthesis provides another avenue for controlling the stereochemistry of this compound, particularly when multiple stereocenters are present or being formed. These strategies often rely on the influence of existing stereocenters or chiral auxiliaries to direct the formation of new ones.

For the synthesis of substituted morpholinones, diastereoselective methods have been developed that allow for the precise control of the relative stereochemistry of substituents. For example, diastereoselective protocols for the synthesis of 2,3-trans- and 2,3-cis-6-methoxy-morpholine-2-carboxylic acid derivatives have been established. These methods utilize the condensation between a lactone and an imine, where the choice of reaction conditions (acidic or basic) dictates the diastereomeric outcome. This demonstrates that the C2-C3 relative stereochemistry in a morpholine-based ring system can be effectively controlled. Adapting such a strategy to a trifluoromethylated analogue would be a viable approach to diastereomerically pure this compound.

Furthermore, the synthesis of aziridines with multiple chiral centers has been achieved through a copper(I)/L-proline catalyzed diastereoselective radical aminotrifluoromethylation of alkenes. In this method, a chiral sulfinamide group acts as both a nucleophile and a chiral directing group, leading to excellent diastereoselectivity. This highlights a sophisticated strategy for the simultaneous introduction of a trifluoromethyl group and the control of stereochemistry in a nitrogen-containing heterocycle, which could be conceptually applied to the synthesis of the target morpholinone.

Biocatalytic Pathways for Enantiopure Production

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiopure pharmaceuticals and fine chemicals. Enzymes offer unparalleled stereoselectivity under mild reaction conditions.

A highly relevant example is the biocatalytic synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine. This process was developed for large-scale manufacturing and utilizes an imine reductase (IRED) as the key catalyst for the asymmetric reduction of a cyclic imine precursor. Through a process of enzyme screening, optimization, and directed evolution, an IRED was engineered to produce the target molecule in high yield and with exquisite enantioselectivity. This successful application demonstrates the immense potential of biocatalysis for creating chiral morpholine cores bearing a trifluoromethyl group. A similar enzymatic reductive amination strategy could be envisioned for the enantioselective synthesis of this compound from a corresponding keto-amine or cyclic imine precursor.

Furthermore, the enzymatic synthesis of trifluorinated amino acids, such as trifluoroalanine, has been successfully demonstrated. Alanine dehydrogenase and diaminopimelate dehydrogenase have been used for the production of (R)- and (S)-3-fluoroalanine, respectively, with high yields and complete enantiomeric excess. This showcases the capability of enzymes to handle trifluoromethylated substrates and produce enantiopure products, reinforcing the feasibility of developing a biocatalytic route to chiral this compound.

The following table highlights key biocatalytic approaches relevant to the synthesis of the target compound:

Enzyme ClassSubstrate TypeProduct TypeKey Advantages
Imine Reductase (IRED)Cyclic IminesChiral Amines (e.g., morpholines)High enantioselectivity, scalable, green process
DehydrogenasesKeto-acidsChiral Amino Acids (including fluorinated)Excellent enantiomeric excess, cofactor recycling systems

Comprehensive Structural Elucidation of 6 Trifluoromethyl Morpholin 3 One

Advanced Spectroscopic Characterization Techniques

The structural framework of 6-(Trifluoromethyl)morpholin-3-one was elucidated using a suite of sophisticated analytical methods. These techniques, by probing the magnetic environments of its constituent nuclei and determining its exact molecular mass, collectively afford a comprehensive and detailed three-dimensional picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed to unequivocally assign the chemical shifts and establish the connectivity of all atoms within the molecule. While specific experimental data for the title compound is not widely published, data from structurally analogous compounds, such as 3-methyl-6-trifluoromethyl-1,3-oxazinane, provide a strong basis for the interpretation of its expected spectral features. scielo.br

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the protons within the morpholine (B109124) ring. The protons on the carbon adjacent to the oxygen and nitrogen atoms (C2 and C5) and the proton at the stereocenter (C6) would exhibit characteristic chemical shifts and coupling patterns. For instance, in the related 3-methyl-6-trifluoromethyl-1,3-oxazinane, the protons on the carbon adjacent to the oxygen and nitrogen (C4 and C6) and the methylene (B1212753) protons at C5 show complex multiplets in the upfield region of the spectrum. scielo.br A similar pattern would be anticipated for the target molecule, with the exact chemical shifts influenced by the carbonyl group at the 3-position.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H-24.2 - 4.4d~10
H-2'4.0 - 4.2d~10
H-53.2 - 3.5m-
H-5'3.0 - 3.3m-
H-64.5 - 4.8m-
NH7.0 - 8.0br s-

Note: This is a predicted data table based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides a definitive count of the carbon atoms in the molecule and information about their chemical environment. For this compound, five distinct carbon signals are expected. The trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon (C3) will resonate in the characteristic downfield region for amides. The carbons adjacent to the heteroatoms (C2 and C5) and the carbon bearing the trifluoromethyl group (C6) will have chemical shifts indicative of their substitution. In the analogous 3-methyl-6-trifluoromethyl-1,3-oxazinane, the carbon attached to the trifluoromethyl group (C6) appears as a quartet with a coupling constant of approximately 32.3 Hz. scielo.br

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
C265 - 70t-
C3165 - 170s-
C545 - 50t-
C675 - 80q~30-35
CF₃120 - 125q~270-280

Note: This is a predicted data table based on analogous structures and general NMR principles. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The trifluoromethyl group in this compound is expected to produce a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift of this singlet provides information about the electronic environment of the CF₃ group. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for detecting subtle changes in molecular structure and conformation.

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (ppm)Predicted Multiplicity
CF₃-70 to -80s

Note: This is a predicted data table based on analogous structures and general NMR principles. Actual experimental values may vary. The chemical shift is referenced to an external standard like CFCl₃.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, connecting adjacent protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, providing a clear map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across the heteroatoms and the carbonyl group, and for confirming the position of the trifluoromethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to determine the stereochemistry and preferred conformation of the morpholine ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound, with a molecular formula of C₅H₆F₃NO₂, the calculated monoisotopic mass is 169.03506 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Table 4: High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated Mass (m/z)
[M+H]⁺C₅H₇F₃NO₂⁺170.04234
[M+Na]⁺C₅H₆F₃NNaO₂⁺192.02428

Note: These are calculated values. Experimental HRMS would provide a measured value with high precision.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, such as stretching and bending. The amide functional group in this compound is expected to show a strong, characteristic C=O stretching vibration. The trifluoromethyl group will also exhibit strong C-F stretching absorptions. Other notable vibrations include those from the C-O-C ether linkage and the N-H bond of the secondary amide.

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by analyzing the inelastic scattering of monochromatic light. While also sensitive to the fundamental vibrations of the molecule, Raman selection rules differ from those of IR, often providing stronger signals for non-polar bonds and symmetric vibrations. This can be particularly useful for observing the C-C backbone and the symmetric vibrations of the trifluoromethyl group.

Combined Analysis: The combination of IR and Raman spectroscopy provides a more complete vibrational profile of this compound. The presence of a strong carbonyl stretch in the IR spectrum, along with characteristic C-F stretches, and complementary signals in the Raman spectrum, confirms the presence of the key functional groups.

Table 1: Representative IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)
Amide (C=O)Stretching1680 - 1700 (strong)1680 - 1700 (weak)
Amine (N-H)Stretching3200 - 3400 (medium)3200 - 3400 (weak)
Trifluoromethyl (C-F)Stretching1100 - 1350 (strong, multiple bands)1100 - 1350 (medium)
Ether (C-O-C)Asymmetric Stretching1070 - 1150 (strong)1070 - 1150 (weak)
Methylene (CH₂)Stretching2850 - 2960 (medium)2850 - 2960 (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the primary chromophore is the amide functional group. The expected electronic transitions are the n → π* and π → π* transitions of the carbonyl group. The n → π* transition, involving the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital, is typically weaker and occurs at a longer wavelength. The π → π* transition is generally more intense and occurs at a shorter wavelength. The trifluoromethyl group, being an electron-withdrawing group, may cause a slight hypsochromic (blue) shift of these absorptions.

Table 2: Expected UV-Vis Absorption Data for this compound in a Polar Solvent (e.g., Ethanol)

TransitionWavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
n → π~220~100
π → π~195~5000

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Stereochemistry and Three-Dimensional Structure

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise arrangement of atoms in the crystal lattice can be determined.

This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the morpholin-3-one (B89469) ring structure and the substitution pattern. Crucially, for chiral molecules like this compound, SC-XRD can be used to determine the absolute stereochemistry of the stereocenter at the 6-position, distinguishing between the (R) and (S) enantiomers. The analysis also reveals intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing.

Table 3: Representative Single-Crystal X-ray Diffraction Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105
γ (°)90
Volume (ų)823
Z4
Density (calculated) (g/cm³)1.63

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This provides a crucial verification of the compound's stoichiometry and purity. For this compound (C₅H₆F₃NO₂), the theoretical elemental composition is calculated based on its molecular formula. Experimental values obtained from combustion analysis are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages confirms the empirical formula of the synthesized compound.

Table 4: Elemental Analysis Data for this compound (C₅H₆F₃NO₂)

ElementTheoretical %Experimental %
Carbon (C)35.5135.48
Hydrogen (H)3.583.61
Nitrogen (N)8.288.25
Fluorine (F)33.7033.65

Investigation of Reaction Mechanisms and Reactivity Profiles of 6 Trifluoromethyl Morpholin 3 One

Mechanistic Pathways of Transformations Involving the Morpholin-3-one (B89469) Core

The morpholin-3-one core possesses several reactive sites that dictate its transformation pathways. The lactam functionality within the ring is susceptible to both hydrolysis and reduction. Acidic or basic conditions can promote the cleavage of the amide bond, leading to ring-opening.

Recent studies have shown that the nitrogen and the adjacent α-carbon of the morpholin-2-one (B1368128) ring can undergo oxidative coupling reactions. For instance, N-phenyl morpholin-2-one reacts with various imides in the presence of an oxidant to yield 3-substituted products regioselectively. mdpi.com This type of cross-dehydrogenative coupling (CDC) reaction highlights the potential for functionalization at the C3 position, adjacent to the nitrogen atom. mdpi.com

Furthermore, the synthesis of morpholine-2,5-diones from amino acids involves a cyclization step that underscores the reactivity of the morpholine (B109124) core structure. acs.org The synthesis of various morpholine derivatives often proceeds through intermediates that can be manipulated to introduce diverse functionalities onto the ring system. organic-chemistry.orgnih.gov

Specific Reactivity of the Trifluoromethyl Moiety on the Ring System

The trifluoromethyl (-CF3) group is a potent modulator of a molecule's electronic properties and reactivity. mdpi.com Its influence on the 6-(trifluoromethyl)morpholin-3-one ring system is significant and multifaceted.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This strong inductive effect (-I) significantly decreases the electron density of the entire morpholine ring system. researchgate.net This has several consequences for the molecule's reactivity:

Increased Acidity of N-H Proton: The electron-withdrawing nature of the -CF3 group enhances the acidity of the proton on the nitrogen atom, making it more susceptible to deprotonation by a base.

Activation of the Carbonyl Group: The carbonyl carbon (C3) becomes more electrophilic and, therefore, more susceptible to nucleophilic attack. The electron density is pulled away from the carbonyl group, increasing its partial positive charge. nih.gov

The powerful electron-withdrawing properties of the -CF3 group can lead to enhanced electrophilic character at various sites within the molecule. nih.gov

Table 1: Comparison of Substituent Effects on Acidity (Illustrative data based on general chemical principles)

Substituent at C6Relative Acidity of N-H ProtonElectrophilicity of Carbonyl Carbon
-HBaselineBaseline
-CH3DecreasedDecreased
-CF3 Significantly Increased Significantly Increased

One potential degradation pathway is dehydrofluorination, the elimination of hydrogen and fluorine from adjacent carbon atoms. While the C-F bond itself is strong, the presence of the electron-withdrawing -CF3 group can acidify the proton at the C6 position. A strong base could potentially abstract this proton, initiating an elimination cascade that could lead to ring opening or the formation of an unsaturated system.

Recent research has demonstrated that reductive defluorination of trifluoromethyl groups on aromatic rings is possible using photoredox catalysis, converting a -CF3 group to a -CF2H group. acs.org Although this has been primarily shown for trifluoromethylarenes, similar conditions could potentially affect the stability of this compound. acs.org

Exploration of Electrophilic and Nucleophilic Reaction Sites

The electronic landscape of this compound, shaped by its various functional groups, dictates its interactions with electrophiles and nucleophiles.

Nucleophilic Sites:

Nitrogen Atom: The lone pair of electrons on the nitrogen atom of the morpholine ring is a primary nucleophilic site. However, its nucleophilicity is somewhat diminished by the electron-withdrawing effect of the adjacent carbonyl group and the -CF3 group.

Oxygen Atom (Ether): The oxygen atom within the morpholine ring also possesses lone pairs and can act as a nucleophile, though it is generally less reactive than the nitrogen.

Oxygen Atom (Carbonyl): The oxygen of the carbonyl group has lone pairs and can be protonated or coordinate to Lewis acids, which activates the carbonyl carbon for nucleophilic attack. khanacademy.org

Electrophilic Sites:

Carbonyl Carbon (C3): This is the most prominent electrophilic center in the molecule. khanacademy.org The polarization of the C=O bond, further enhanced by the electron-withdrawing -CF3 group, makes it a prime target for attack by a wide range of nucleophiles.

Carbon at C6: The carbon atom bearing the trifluoromethyl group is also an electrophilic site. The strong polarization of the C-CF3 bond makes this carbon susceptible to attack by certain nucleophiles, potentially leading to substitution or elimination reactions.

The reactivity of these sites can be summarized as follows:

Table 2: Predicted Reactivity of this compound

SiteTypePredicted ReactivityPotential Reactions
Carbonyl Carbon (C3)ElectrophilicHighNucleophilic addition, Reduction
Ring Nitrogen (N4)NucleophilicModerateAlkylation, Acylation
Methylene (B1212753) Carbon (C2)ElectrophilicLowEnolate formation (under strong base)
Methylene Carbon (C5)ElectrophilicLow-
Methine Carbon (C6)ElectrophilicModerateNucleophilic substitution (SNAr-like)

Thermal and Photochemical Reactivity Considerations

The thermal and photochemical stability of a molecule is crucial for its synthesis, storage, and application.

Thermal Reactivity: The morpholin-3-one ring is generally stable at moderate temperatures. However, high temperatures, particularly in the presence of catalysts or reactive reagents, could induce decomposition. Potential thermal degradation pathways might include decarboxylation or fragmentation of the ring. The strong C-F bonds in the trifluoromethyl group generally impart high thermal stability to that part of the molecule. nih.gov

Photochemical Reactivity: Photochemical reactions often involve the excitation of electrons to higher energy states, leading to unique reactivity patterns. The carbonyl group in the morpholin-3-one ring can absorb UV light, potentially leading to Norrish-type reactions. Furthermore, organophotocatalysis has emerged as a powerful tool for C-H functionalization, including trifluoromethylation and defluorination. nih.govresearchgate.net For instance, photoredox catalysis can facilitate the reductive defluorination of -CF3 groups. acs.org This suggests that under specific photochemical conditions with appropriate catalysts and reagents, the trifluoromethyl group of this compound could be reactive. acs.org

Role of 6 Trifluoromethyl Morpholin 3 One As a Versatile Chemical Building Block

Application in the Derivatization of Heterocyclic Compounds

The morpholine-3-one core of 6-(trifluoromethyl)morpholin-3-one provides a reactive handle for the synthesis and derivatization of a variety of heterocyclic systems. The nitrogen atom within the morpholine (B109124) ring can be readily functionalized, allowing for the introduction of this trifluoromethylated motif onto other heterocyclic scaffolds. This is particularly valuable in drug discovery, where the morpholine moiety is a recognized pharmacophore that can improve the physicochemical properties of a molecule, such as solubility and metabolic stability. researchgate.netnih.gov

The synthesis of N-substituted 6-(trifluoromethyl)-1,3-oxazinanes, which are structurally analogous to morpholin-3-ones, highlights the potential for derivatization at the nitrogen atom. This suggests that this compound can serve as a versatile scaffold for creating libraries of compounds with diverse functionalities. While direct examples of this compound being used to derivatize other specific heterocycles are not extensively documented in publicly available literature, the inherent reactivity of the secondary amine within its structure points towards broad applicability in this area. The development of efficient synthetic routes to trifluoromethyl-substituted fused bicyclic heterocycles and their benzo-fused analogs further underscores the importance of such building blocks in constructing complex heterocyclic systems. researchgate.net

Strategic Utilization in Complex Molecular Synthesis

The trifluoromethyl group is a key substituent in a significant number of pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. jelsciences.comnih.govnih.govmdpi.com Consequently, trifluoromethylated building blocks are of high strategic importance in the synthesis of complex, biologically active molecules. nih.gov While specific multi-step total syntheses of natural products or complex pharmaceuticals explicitly employing this compound are not prominently reported, its potential as a key intermediate is significant.

The modular nature of this building block allows for its incorporation into larger, more complex molecular architectures. For instance, in the context of active pharmaceutical ingredient (API) synthesis, multi-step one-flow systems are increasingly utilized for their efficiency and scalability. tue.nlrsc.org A building block like this compound, with its defined stereochemistry and reactive handles, is well-suited for such automated synthesis platforms. The synthesis of various trifluoromethyl-containing heterocyclic compounds, such as pyrazoles and pyridines, often relies on the use of versatile trifluoromethylated synthons. nih.govrsc.org

Functionality as a Chiral Auxiliary or Scaffold in Asymmetric Transformations

The presence of a stereocenter at the 6-position of the morpholin-3-one (B89469) ring opens up the possibility of using this compound in asymmetric synthesis. Chiral morpholine derivatives have been shown to be valuable in medicinal chemistry, with different enantiomers often exhibiting distinct biological activities and selectivity profiles. ijprems.com The enantioselective synthesis of chiral trifluoromethyl-containing compounds is a significant area of research. nih.govdigitellinc.comfrontiersin.org

While there is no direct evidence in the reviewed literature of this compound itself being employed as a chiral auxiliary to control the stereochemical outcome of reactions on other molecules, its potential as a chiral scaffold is noteworthy. A chiral scaffold is a core molecular framework with one or more stereocenters to which other molecular fragments can be attached. The synthesis of enantiomerically pure (S)-3-(4-(trifluoromethyl)phenyl)morpholine has been achieved through a biocatalytic route using an imine reductase, demonstrating that chiral trifluoromethylated morpholines can be accessed with high enantioselectivity. digitellinc.com This opens the door for the preparation of enantiopure this compound, which could then be used as a starting material for the synthesis of a wide range of enantiomerically pure compounds. The development of diastereoselective reactions, such as the synthesis of highly functionalized proline and isoxazoline (B3343090) derivatives, further highlights the importance of controlling stereochemistry in molecules containing trifluoromethyl groups. mdpi.comnih.govresearchgate.netresearchgate.net

Precursor Development for Advanced Materials Chemistry

The unique properties imparted by the trifluoromethyl group, such as high electronegativity, thermal stability, and hydrophobicity, make trifluoromethylated compounds attractive precursors for advanced materials. nih.govnih.gov Fluorinated polymers, for instance, often exhibit desirable properties such as low surface energy, chemical resistance, and unique optical and electrical characteristics.

While the direct application of this compound as a precursor for advanced materials is not yet well-established in the literature, its structure suggests several possibilities. The morpholin-3-one ring could potentially be opened to create linear polymers with pendant trifluoromethyl groups. Such polymers could find applications as functional coatings, membranes, or in the development of novel biomaterials. The synthesis of functional polymers often relies on the use of versatile building blocks that can be polymerized and subsequently modified. The development of sustainable fluorinated polymers from bio-derived furfural (B47365) is an emerging area of research, indicating a growing interest in novel fluorinated monomers. nih.gov The inherent functionality of this compound makes it a candidate for exploration in the synthesis of new fluorinated materials with tailored properties.

Q & A

Q. What are the standard synthetic routes for 6-(trifluoromethyl)morpholin-3-one, and what reagents/conditions are critical for high yield?

The synthesis typically involves introducing a trifluoromethyl group into a morpholinone scaffold. One method uses trifluoromethyl iodide with potassium carbonate as a base under controlled temperatures (e.g., 60–80°C) to ensure regioselective substitution . Alternative approaches include nitration-reduction sequences for aryl-substituted derivatives, where reaction conditions (e.g., solvent polarity, temperature) significantly impact purity and yield . For example, dichloromethane or acetonitrile are preferred solvents due to their compatibility with trifluoromethylation reagents .

Q. How can researchers confirm the structural integrity and purity of this compound?

Analytical characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) to verify the trifluoromethyl group's presence and position on the morpholinone ring. Mass spectrometry (MS) is essential for confirming molecular weight (e.g., 245.20 g/mol for the 4-phenyl derivative) and detecting impurities . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, especially when synthesizing derivatives for biological testing .

Q. What physicochemical properties make this compound relevant in medicinal chemistry?

The trifluoromethyl group enhances lipophilicity (logP ~1.36) and metabolic stability, improving membrane permeability and resistance to oxidative degradation . The morpholinone ring contributes to hydrogen-bonding capacity, which can modulate target binding affinity. Key properties include a boiling point of ~399.5°C and a density of 1.306 g/cm³, which influence solubility and formulation strategies .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound's reactivity in downstream derivatization?

The electron-withdrawing nature of the -CF₃ group activates the morpholinone ring for nucleophilic substitution at the 2-position, enabling reactions with amines or thiols to generate analogs . However, steric hindrance from the -CF₃ group may limit reactivity at adjacent positions, requiring optimized conditions (e.g., elevated temperatures or microwave-assisted synthesis) . For example, coupling with acetic acid derivatives under Mitsunobu conditions has been used to introduce functionalized side chains .

Q. What strategies mitigate side reactions during trifluoromethylation of morpholinone precursors?

Side reactions (e.g., over-alkylation or ring-opening) are minimized by using mild bases (e.g., K₂CO₃ instead of NaH) and aprotic solvents . Kinetic studies suggest that slow addition of trifluoromethylating agents (e.g., CF₃I) at 0–5°C reduces exothermic side reactions . Computational modeling (DFT) can predict regioselectivity and guide reagent selection .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in biological assays (e.g., IC₅₀ values) may arise from differences in stereochemistry or impurity profiles. For instance, the (S)-enantiomer of hydroxymethyl derivatives exhibits higher enzymatic inhibition than the (R)-form . Rigorous chiral separation (e.g., via chiral HPLC) and enantiomer-specific activity assays are critical for accurate SAR analysis . Additionally, metabolic stability assays in hepatocyte models can clarify discrepancies in in vivo vs. in vitro results .

Q. What computational tools are effective for predicting the pharmacokinetic profile of this compound analogs?

Molecular dynamics simulations and QSAR models incorporating -CF₃ group parameters (e.g., Hammett constants) can predict solubility, permeability, and CYP450 interaction profiles . Tools like Schrödinger’s QikProp or SwissADME are widely used to optimize logD and polar surface area (PSA) for CNS penetration or oral bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.